N-Demethylclindamycin

Antibacterial activity Lincosamide metabolites MIC comparison

N-Demethylclindamycin is the primary bioactive metabolite of clindamycin, offering comparable antibacterial potency with distinct pharmacokinetics and longer in vivo persistence. Essential as a critical impurity reference standard for ANDA analytical method validation (AMV) and QC testing of clindamycin API and finished dosage forms. Exhibits greater polarity and distinct chromatographic behavior versus clindamycin, requiring selective HPLC-MS/MS methods for accurate quantitation in biological matrices. Approximately two-fold higher in vitro activity than clindamycin with MIC values below 0.05 µg/mL against Staphylococci and Streptococci. Traceable to USP and EP pharmacopeial standards. Ideal for pharmaceutical quality control, metabolite research, and pharmacokinetic studies.

Molecular Formula C₁₇H₃₁ClN₂O₅S
Molecular Weight 410.96
CAS No. 22431-45-4
Cat. No. B1147610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethylclindamycin
CAS22431-45-4
SynonymsMethyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside;  trans- α-Methyl 7-chloro-6,7,8-trideoxy-6-(4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-D-galacto-octopyranoside;  (2
Molecular FormulaC₁₇H₃₁ClN₂O₅S
Molecular Weight410.96
Structural Identifiers
SMILESCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
InChIInChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethylclindamycin (CAS 22431-45-4): What Procurement Teams Need to Know


N-Demethylclindamycin (NDC, CAS 22431-45-4) is the primary bioactive metabolite of the lincosamide antibiotic clindamycin, formed in vivo through N-demethylation of the parent compound [1]. It exhibits antibacterial potency comparable to clindamycin but possesses distinct pharmacokinetic properties and analytical characteristics that differentiate it from other clindamycin-related analogs [2]. For procurement specialists, NDC serves as both a critical impurity reference standard for pharmaceutical quality control and a research compound for studying clindamycin metabolism, tissue distribution, and in vivo activity contributions [3].

Why Clindamycin Analogs Cannot Be Interchanged for N-Demethylclindamycin in Analytical and Research Applications


N-Demethylclindamycin is not a generic alternative to clindamycin or its other metabolites. Its unique N-demethylation status confers greater polarity and distinct chromatographic behavior relative to clindamycin, requiring selective analytical methods for detection and quantitation [1]. In vivo, NDC exhibits different tissue penetration kinetics and a longer persistence in the body than clindamycin, which directly impacts its contribution to observed antibacterial activity [2]. Furthermore, the differential lethality profile of NDC and its sulfoxide counterpart in the hamster antibiotic-associated colitis model underscores that clindamycin metabolites cannot be treated as interchangeable entities in toxicity or safety studies [3].

Quantitative Differentiation Evidence: N-Demethylclindamycin vs. Clindamycin and Related Metabolites


In Vitro Antibacterial Potency: N-Demethylclindamycin Exhibits Approximately Two-Fold Higher Activity Than Clindamycin

N-Demethylclindamycin demonstrates approximately two-fold greater antibacterial activity in vitro compared to its parent compound clindamycin, while maintaining an identical antibacterial spectrum [1]. This quantitative differentiation establishes NDC as the more potent species in direct antibacterial assays, though cross-resistance between the two compounds has been documented against Staphylococcus aureus clinical isolates [2].

Antibacterial activity Lincosamide metabolites MIC comparison

MIC Parity Against Staphylococci and Streptococci: NDC and Clindamycin Both Inhibit at <0.05 µg/mL

Against clinical strains of Staphylococci and Streptococci, both N-demethylclindamycin and clindamycin exhibit MIC values below 0.05 µg/mL [1]. This stands in stark contrast to clindamycin sulfoxide (MIC >6.25 µg/mL) and the prodrug forms clindamycin-2-phosphate and clindamycin-2-palmitate (both MIC >100 µg/mL) [1]. Among 54 strains of Staphylococcus aureus clinical isolates, the peak sensitivity distribution for both NDC and clindamycin occurred at 0.1 µg/mL [1].

MIC Staphylococcus Streptococcus Clindamycin analogs

Prolonged In Vivo Persistence: N-Demethylclindamycin Remains Detectable Longer Than Clindamycin

Pharmacokinetic studies in Sprague-Dawley rats demonstrate that N-demethylclindamycin persists in the body longer than clindamycin, significantly contributing to the observed in vivo antibacterial activity of administered clindamycin [1]. While clindamycin and its sulfoxide exhibit biphasic concentration-time curves, NDC and its sulfoxide counterpart show continuously increasing concentrations in the gastrointestinal tract, suggesting reabsorption or enterohepatic recirculation [1].

Pharmacokinetics Metabolite persistence In vivo activity

Differential Lethality in Hamster Antibiotic-Associated Colitis Model: No Correlation Between Antibacterial Potency and AACD₅₀

In the hamster model of antibiotic-associated colitis (AAC), a comparison between clindamycin and several of its metabolites revealed significant differences in lethality that did not correlate with antibacterial potency [1]. De-N-methylclindamycin sulphoxide, despite low antibacterial potency, exhibited the lowest AACD₅₀ (the dose producing lethal toxin levels in 50% of animals) [1]. Notably, metabolic reduction of this sulphoxide to the much more antibacterially potent de-N-methylclindamycin (NDC) was observed in vivo, yet this conversion did not account for the anomalous toxicity profile of the sulphoxide [1].

Antibiotic-associated colitis Clostridium difficile Safety pharmacology Hamster model

Urinary Excretion Profile: NDC Comprises 15% of Urinary Radioactivity in Rats vs. 9% in Dogs

Metabolic profiling of radiolabeled clindamycin reveals species-dependent differences in N-demethylclindamycin excretion. In rats, NDC accounts for 15% of total urinary radioactivity, compared to unchanged clindamycin (53%) and clindamycin sulfoxide (31%) [1]. In dogs, NDC represents only 9.16% of excreted radioactivity, indicating significant species variation in N-demethylation capacity [1].

Metabolism Urinary excretion Species differences Clindamycin metabolites

Validated Application Scenarios for N-Demethylclindamycin (CAS 22431-45-4) in Research and Quality Control


Pharmaceutical Quality Control: Impurity Reference Standard for Clindamycin API and Finished Products

N-Demethylclindamycin serves as a critical impurity reference standard for clindamycin active pharmaceutical ingredient (API) and finished dosage forms. Regulatory submissions including ANDA filings require method validation and quality control against this demethylated impurity, which exhibits greater polarity and distinct chromatographic behavior compared to clindamycin [1]. Procurement of certified NDC reference material with traceability to USP or EP pharmacopeial standards is essential for analytical method validation (AMV) and routine QC testing [2].

Metabolism and Pharmacokinetic Studies: Quantifying NDC in Biological Matrices

Researchers conducting preclinical or clinical pharmacokinetic studies of clindamycin require authentic NDC reference material for accurate quantitation of this metabolite in plasma, tissue, and urine samples. Validated HPLC-MS/MS methods specifically include N-demethylclindamycin as a target analyte in human whole blood and vascularized tissue [1]. The compound‘s longer in vivo persistence relative to clindamycin [2] makes its quantitation particularly important for understanding sustained antibacterial effects and tissue distribution patterns.

Antibacterial Activity Studies: Investigating Metabolite Contributions to In Vivo Efficacy

N-Demethylclindamycin exhibits approximately two-fold higher in vitro antibacterial activity than clindamycin while maintaining identical spectrum [1] and demonstrates MIC values below 0.05 µg/mL against Staphylococci and Streptococci — potency comparable to the parent drug and orders of magnitude greater than the sulfoxide or prodrug forms [2]. Researchers investigating metabolite contributions to clindamycin‘s overall in vivo efficacy require purified NDC to differentiate parent compound activity from metabolite-driven effects.

Antibiotic-Associated Colitis and Toxicity Research: Metabolite-Specific Safety Profiling

Studies of clindamycin-associated colitis and Clostridium difficile toxin-mediated pathology require metabolite-specific analysis. The hamster AAC model demonstrates that antibacterial potency does not correlate with lethality, and the metabolic reduction of de-N-methylclindamycin sulphoxide to NDC introduces complexity in toxicity attribution [1]. Researchers investigating the mechanisms of antibiotic-associated diarrhea or colitis benefit from access to purified NDC to isolate metabolite-specific contributions to gastrointestinal safety outcomes.

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